1,3-dibenzyl-2-(3-methylphenyl)imidazolidine
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Overview
Description
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine is a complex organic compound characterized by its unique structure, which includes an imidazolidine ring substituted with two benzyl groups and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dibenzyl-2-(3-methylphenyl)imidazolidine typically involves multiple steps, starting with the formation of the imidazolidine ring. One common method is the reaction of 1,3-dibenzyl-2-(3-methylphenyl)urea with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Imidazolidine-2,4-dione derivatives.
Reduction Products: Reduced amines or other derivatives.
Substitution Products: Various substituted imidazolidines.
Scientific Research Applications
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-dibenzyl-2-(3-methylphenyl)imidazolidine exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would be determined by the context of its use.
Comparison with Similar Compounds
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine is unique due to its specific structural features. Similar compounds include:
1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine: Similar structure but with a different position of the methyl group on the phenyl ring.
1,3-Dibenzyl-2-(2-methylphenyl)imidazolidine: Another positional isomer with the methyl group on a different carbon of the phenyl ring.
These compounds may exhibit different reactivity and biological activity due to the subtle differences in their structures.
Properties
IUPAC Name |
1,3-dibenzyl-2-(3-methylphenyl)imidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-20-9-8-14-23(17-20)24-25(18-21-10-4-2-5-11-21)15-16-26(24)19-22-12-6-3-7-13-22/h2-14,17,24H,15-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVJDYLORUHVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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